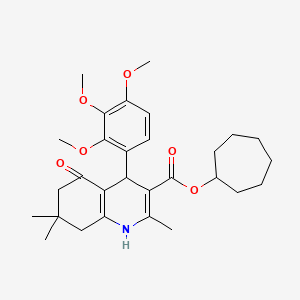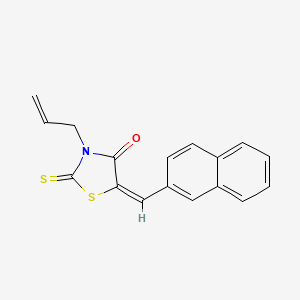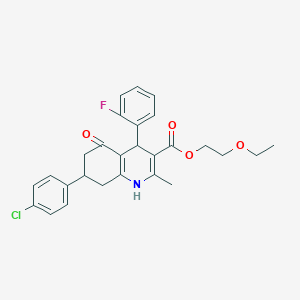
3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicine, agriculture, and biotechnology.
Mecanismo De Acción
The mechanism of action of 3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl acetate varies depending on its application. In medicine, it has been shown to inhibit the activity of various enzymes involved in the inflammatory and cancer pathways. In agriculture, it inhibits the growth of plants by interfering with the photosynthesis process. In biotechnology, it binds to proteins and DNA, causing changes in their conformation and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl acetate are also dependent on its application. In medicine, it has been shown to reduce inflammation and inhibit the growth of cancer cells. In agriculture, it inhibits the growth of plants, leading to decreased crop yield. In biotechnology, it can be used to study the binding interactions of proteins and DNA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl acetate in lab experiments is its ability to inhibit specific enzymes and pathways, making it a useful tool for studying various biological processes. However, its use in agriculture as a pesticide and herbicide has raised concerns about its potential environmental impact and toxicity. Additionally, its high cost and limited availability may limit its use in certain experiments.
Direcciones Futuras
The potential applications of 3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl acetate are vast, and future research may focus on exploring its use in new areas such as drug delivery and gene therapy. Additionally, researchers may investigate its potential as a biomarker for various diseases and its ability to modulate the immune system. Further studies may also be conducted to evaluate its safety and environmental impact as a pesticide and herbicide.
Métodos De Síntesis
The synthesis of 3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl acetate involves the reaction between 5-nitroisophthalic acid and 3-bromopropionyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The synthesis method has been optimized to obtain high yields and purity of the compound.
Aplicaciones Científicas De Investigación
3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl acetate has been extensively studied for its potential applications in various areas of scientific research. In the field of medicine, it has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In agriculture, it has been used as a pesticide and herbicide due to its ability to inhibit the growth of various plant species. In biotechnology, it has been used as a fluorescent probe to study the binding interactions of proteins and DNA.
Propiedades
IUPAC Name |
3-(5-nitro-1,3-dioxoisoindol-2-yl)propyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O6/c1-8(16)21-6-2-5-14-12(17)10-4-3-9(15(19)20)7-11(10)13(14)18/h3-4,7H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYHJTCXAOOBPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCN1C(=O)C2=C(C1=O)C=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(3-nitrophenyl)ethanone hydrobromide](/img/structure/B5215316.png)

![diethyl [5-(2,6-dimethylphenoxy)pentyl]malonate](/img/structure/B5215322.png)
![N-benzyl-N-methyl-3-({[2-(1,3-thiazol-4-yl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5215326.png)
![3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5215330.png)
![N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5215354.png)


![4,5,6,7-tetrachloro-2-[(4-methoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5215361.png)
![2-({2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-4-methylpyrimidine](/img/structure/B5215370.png)
![3-{[(4-methyl-1,3-thiazol-2-yl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5215381.png)

![N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(4-{[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5215394.png)